molecular formula C10H8N2O B031642 1-Phenyl-1H-pyrazole-4-carbaldehyde CAS No. 54605-72-0

1-Phenyl-1H-pyrazole-4-carbaldehyde

Cat. No. B031642
CAS RN: 54605-72-0
M. Wt: 172.18 g/mol
InChI Key: PHVRLPFVPVKYOI-UHFFFAOYSA-N
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Description

Pyrazoles are an important class of nitrogen-containing heterocycles with significant biological and chemical properties. They serve as core structures in a vast array of compounds demonstrating diverse biological activities and chemical functionalities. The interest in pyrazoles, including derivatives like "1-Phenyl-1H-pyrazole-4-carbaldehyde," stems from their versatile synthetic applications and potential in drug discovery and material sciences.

Synthesis Analysis

The synthesis of pyrazole derivatives often involves multicomponent reactions (MCRs), highlighting the pot, atom, and step economy of these processes. Recent advancements include the development of novel synthetic routes for pyrazole derivatives through organocatalysis and heterogeneously catalyzed methods, emphasizing green chemistry approaches. These methods offer efficient synthesis of pyrazole cores with various substitutions, including the phenyl and carbaldehyde groups seen in "1-Phenyl-1H-pyrazole-4-carbaldehyde" (Becerra et al., 2022).

Scientific Research Applications

  • Antioxidant and Anti-inflammatory Activity : Derivatives of 1-Benzoyl-3-phenyl-1H-pyrazole-4-carbaldehyde have been synthesized and show significant antioxidant and anti-inflammatory activity. Some compounds, like 4c and 4e, demonstrated actions comparable to standard drugs like diclofenac sodium (Sudha, Subbaiah, & Mahalakshmi, 2021).

  • Phosphodiesterase Inhibitory Activity : Compounds such as 3-(4-fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde have shown potential as phosphodiesterase inhibitors. The presence of a fluorine atom and a carbonyl group in these compounds is noted for their functional importance (Mary et al., 2015).

  • Crystal Structure Determination : The compound 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde has been synthesized and identified as having a monoclinic, space group P21/c crystal structure, proving its versatility as an intermediate (Xu & Shi, 2011).

  • Synthesis of 1-Phenylpyrazolo[4,3-c]pyridines : A straightforward approach to synthesize 1-phenylpyrazolo[4,3-c]pyridines from 5-chloro-1-phenyl-1H-pyrazole-4-carbaldehydes has been presented, offering a range of compounds for various applications (Vilkauskaitė, Šačkus, & Holzer, 2011).

  • Analgesic and Anti-inflammatory Activities : Heterocycles based on 3-(2′-thienyl)pyrazole have been synthesized, displaying both analgesic and anti-inflammatory activities. These compounds are potential candidates for antimicrobial, antioxidant, and anti-inflammatory treatments (Abdel-Wahab, Abdel-Gawad, Awad, & Badria, 2012).

Safety And Hazards

The compound may cause skin irritation (H315) and serious eye irritation (H319) .

Future Directions

The compound is part of a collection of unique chemicals provided by Sigma-Aldrich to early discovery researchers . It is anticipated that the use of O-triflated pyrazoles as common intermediates for the preparation of ortho-substituted pyrazoles via palladium-mediated cross-coupling strategies will be a powerful synthetic approach for the functionalisation of such compounds .

properties

IUPAC Name

1-phenylpyrazole-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O/c13-8-9-6-11-12(7-9)10-4-2-1-3-5-10/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHVRLPFVPVKYOI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C=C(C=N2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50359212
Record name 1-Phenyl-1H-pyrazole-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50359212
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Phenyl-1H-pyrazole-4-carbaldehyde

CAS RN

54605-72-0
Record name 1-Phenyl-1H-pyrazole-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50359212
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-PHENYL-1H-PYRAZOLE-4-CARBOXALDEHYDE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

1-Phenyl-1H-pyrazole (250 mg, 1.7 mmol) was added to a cold (0-4° C.) solution of DMF (1.5 g, 1.6 mL, 9.7 mmol) and POCl3 (1.86 g, 1.1 mL, 19.2 mmol) and stirring continued for 10 minutes. The resulting mixture was heated at 106° C. for 2.5 hrs. The reaction mixture was cooled and quenched with ice cold water, basified with 20% aqueous NaOH solution, the solid was collected to afford 330 mg (crude) of 1-phenyl-1H-pyrazole-4-carbaldehyde. 1H NMR (300 MHz, CDCl3): δ 10.0 (s, 1H), 8.45 (s, 1H), 8.2 (s, 1H), 7.75 (d, 2H), 7.55 (t, 2H), 7.45 (t, 1H). Sulphamic acid (253 mg, 2.6 mmol) in water (0.5 mL) was added at 0° C. to a mixture of phenyl-1H-pyrazole-4-carbaldehyde (0.5 g, 2.34 mmol) in acetone (3 mL). After 2 minutes sodium chlorite (315 mg, 3.5 mmol) was added and the resulting mixture was stirred at 0° C. for 30 minutes. Water was added and the solid obtained was isolated by filtration to afford 140 mg (85% yield) of 1-phenyl-1H-pyrazole-4-carboxylic acid.
Quantity
250 mg
Type
reactant
Reaction Step One
Name
Quantity
1.6 mL
Type
reactant
Reaction Step One
Name
Quantity
1.1 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
AM Asiri, HM Faidallah, TR Sobahi, SW Ng… - … Section E: Structure …, 2012 - scripts.iucr.org
In the title molecule, C10H8N2O, the five-and six-membered rings form a dihedral angle of 10.14 (9)°. The aldehyde group is almost coplanar with the pyrazole ring to which it is connected [O—C—C—C torsion angle=− 179.35 (17)°]. In the crystal, inversion dimers are linked by four C—H⋯ O interactions as the carbonyl O atom accepts two such bonds. The dimeric aggregates are linked into supramolecular layers in the ac plane by C—H⋯ π and π–π [ring centroid (pyrrole)⋯ ring centroid (phenyl)= 3.8058 (10) Å] interactions.
Number of citations: 1 scripts.iucr.org
GA El-Hiti, BF Abdel-Wahab, A Alqahtani, AS Hegazy… - researchgate.net
The asymmetric unit of the title compound, C20H17N5O, consists of two independent molecules. The molecules comprise tolyl (A), triazolyl (B), pyrazolecarbaldehydyl (C) and phenyl (D) groups. The angles between the planes through neighouring rings A/B, B/C and C/D are 39.1 (1), 6.0 (1) and 12.6 (1), respectively, for the first molecule and 46.0 (1), 4.6 (1) and 8.5 (2), respectively, for the second. In the crystal, the two independent molecules form dimers linked by four C—HÁÁÁO hydrogen bonds with each O atom accepting two such …
Number of citations: 0 www.researchgate.net

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